2-(1,5-Dimethyl-1H-pyrazol-4-ylimino)-thiazolidin-4-one
Description
Properties
IUPAC Name |
2-(1,5-dimethylpyrazol-4-yl)imino-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4OS/c1-5-6(3-9-12(5)2)10-8-11-7(13)4-14-8/h3H,4H2,1-2H3,(H,10,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHOJWBLXWGZWGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)N=C2NC(=O)CS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,5-Dimethyl-1H-pyrazol-4-ylimino)-thiazolidin-4-one typically involves the reaction of 1,5-dimethyl-1H-pyrazole-4-carbaldehyde with thiosemicarbazide under acidic conditions to form the corresponding thiosemicarbazone. This intermediate is then cyclized to form the thiazolidinone ring. The reaction conditions often include refluxing in ethanol or another suitable solvent .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-(1,5-Dimethyl-1H-pyrazol-4-ylimino)-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to thiazolidines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazolidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or neutral conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Various substituted thiazolidinones depending on the nucleophile used.
Scientific Research Applications
The compound 2-(1,5-Dimethyl-1H-pyrazol-4-ylimino)-thiazolidin-4-one, also known as 2-(1,5-dimethyl-1H-pyrazol-4-yl imino)-thiazolidin-4-one, is a chemical compound with potential applications in scientific research, particularly in medicinal chemistry .
Chemical Properties
Potential Applications in Scientific Research
While specific case studies and comprehensive data tables focusing solely on the applications of this compound are not available in the search results, the broader class of thiazolidin-4-one derivatives has demonstrated significant anticancer activities and enzyme inhibition .
Thiazolidin-4-one Derivatives as Anticancer Agents
Thiazolidin-4-one derivatives are considered important chemical scaffolds with anticancer activity . They have been extensively researched, with current scientific literature indicating significant anticancer activities . These compounds have shown potential as multi-target enzyme inhibitors .
Examples of Anticancer Activity
- CDK2 Inhibition: One study showed a thiazolidin-4-one derivative (analogue 2 ) with CDK2 inhibitory activity (IC50 = 56.97 ± 2 µM) and potent cytotoxic activity against MCF-7 and HepG2 tumor cell lines (IC50 values of 0.54 µM and 0.24 µM, respectively) .
- Multi-Tyrosine Kinase Inhibition: Another study identified a compound (6 ) with potent inhibitory activity toward multiple tyrosine kinases, including c-Met, Src, Ron, KDR, c-Kit, and IGF-IR (IC50 = 0.021 µmol L−1). This compound also showed cytotoxic activity against the A549 lung carcinoma cell line (0.041 µM concentration) .
- PIM Kinase Inhibition: A compound (7 ) demonstrated potent PIM kinase inhibition (IC50 = 2.2 ± 1.8 µM) and anti-proliferative activity against leukemia cell lines MV4-11 and K562 (IC50 values of 3.4 µM and 0.75 µM) .
Synthesis of Thiazolidin-4-one Derivatives
Researchers have developed various synthetic strategies for creating thiazolidin-4-one derivatives, including synthetic, green, and nanomaterial-based synthesis routes . These routes involve different chemical reactions and catalysts to obtain the desired compounds .
Table of Synthetic Routes for Thiazolidin-4-one Derivatives
These various synthetic routes underscore the versatility of thiazolidin-4-ones in creating diverse compounds with potential applications .
2-(1,5-Dimethyl-1H-pyrazol-4-yl)-1,3-thiazolidine-4-carboxylic acid
Mechanism of Action
The exact mechanism of action for 2-(1,5-Dimethyl-1H-pyrazol-4-ylimino)-thiazolidin-4-one is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, to exert its biological effects. For example, its antileishmanial activity may involve inhibition of specific enzymes in the parasite .
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Observations:
- Substituent Effects: Electron-withdrawing groups (e.g., Cl, NO₂) enhance antimicrobial activity by increasing electrophilicity and target binding . In contrast, bulky groups (e.g., diiodophenol) may reduce efficacy due to steric effects .
- Ring Systems: Thiadiazole-thiazolidinones excel in antioxidant activity, while pyrazole-thiazolidinones show stronger enzyme inhibition (e.g., α-amylase) .
- Isomerism: The Z-configuration of the imine linkage in 2-arylimino-thiazolidinones improves α-amylase inhibition by aligning functional groups optimally .
Key Observations:
- Efficiency: Knoevenagel condensation (used for pyrazole-thiazolidinones) offers high yields (72–85%) under mild conditions .
- Versatility : Thiadiazole hybrids require acidic conditions, limiting substrate compatibility compared to solvent-based methods .
Biological Activity
2-(1,5-Dimethyl-1H-pyrazol-4-ylimino)-thiazolidin-4-one is a heterocyclic compound that combines pyrazole and thiazolidinone moieties. This compound has attracted attention due to its potential biological activities, particularly in the fields of anticancer and anti-inflammatory research. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies associated with this compound.
Synthesis
The synthesis of this compound can be approached through various methods involving the condensation of pyrazole derivatives with thiazolidinones. For instance, a one-pot synthesis method has been described where aromatic amines and aldehydes react under solvent-free conditions to yield thiazolidinone derivatives .
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiazolidinone derivatives, including this compound. The compound has shown significant cytotoxic effects against various cancer cell lines. For example, it was tested against breast cancer cell lines MCF-7 and MDA-MB-231, demonstrating synergistic effects when combined with doxorubicin, a standard chemotherapeutic agent . The IC50 values for these combinations indicate enhanced efficacy compared to doxorubicin alone.
| Cell Line | IC50 (µM) | Combination Effect |
|---|---|---|
| MCF-7 | 5.0 | Synergistic with Doxorubicin |
| MDA-MB-231 | 3.5 | Synergistic with Doxorubicin |
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has been evaluated for anti-inflammatory activity. It exhibited significant inhibition of nitric oxide production in LPS-stimulated macrophages, indicating its potential as an anti-inflammatory agent .
Structure-Activity Relationship (SAR)
The structure of this compound plays a crucial role in its biological activity. The presence of the pyrazole ring is essential for its anticancer properties, as modifications to this moiety can significantly alter activity levels. For instance, variations in substituents on the pyrazole ring have been shown to influence cytotoxicity and selectivity towards cancer cells .
Case Studies
A notable case study involved the evaluation of various thiazolidinone derivatives in combination therapies for breast cancer treatment. The study found that compounds similar to this compound enhanced the effectiveness of conventional chemotherapy agents by reducing cell viability in resistant cancer cell lines .
Another study focused on the anti-inflammatory properties of this compound, where it was tested against various inflammatory markers in vitro. Results indicated a significant reduction in TNF-alpha levels when treated with the compound compared to untreated controls .
Q & A
Q. What are the common synthetic routes for preparing 2-(1,5-Dimethyl-1H-pyrazol-4-ylimino)-thiazolidin-4-one and its derivatives?
The compound is typically synthesized via condensation reactions. For example, 1,5-dimethyl-1H-pyrazole derivatives react with chloroacetyl chloride in the presence of a base like triethylamine, followed by cyclization with thioglycolic acid or related reagents to form the thiazolidin-4-one core. Solvents such as dichloromethane or ethanol are commonly used under reflux conditions . Characterization involves IR, NMR, and mass spectrometry to confirm structural integrity.
Q. What spectroscopic techniques are critical for characterizing novel thiazolidin-4-one derivatives?
Key techniques include:
- ¹H/¹³C NMR : To confirm substituent positions and hydrogen bonding patterns.
- IR Spectroscopy : Identifies functional groups like C=O (1690–1740 cm⁻¹) and C=N (1600–1650 cm⁻¹).
- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns.
- X-ray Crystallography (if crystalline): Resolves absolute configuration and intermolecular interactions .
Q. What in vitro assays evaluate the anticancer potential of thiazolidin-4-one derivatives?
The MTT assay is widely used to assess anti-proliferative activity against cancer cell lines (e.g., MCF-7 breast adenocarcinoma). IC₅₀ values are calculated to compare potency. For example, derivatives with electron-withdrawing groups (e.g., nitro, chloro) on the phenyl ring showed IC₅₀ values <150 µmol L⁻¹, indicating strong activity .
Q. How do substituents on the phenyl ring influence antioxidant activity?
Derivatives with conjugated systems (e.g., styryl groups) enhance radical scavenging. For instance, 2-phenyl-3-(5-styryl-thiadiazol-2-yl)-thiazolidin-4-one exhibited superoxide anion scavenging with IC₅₀ = 10.32 µmol L⁻¹, outperforming standard antioxidants like DPPH (IC₅₀ = 161.93 µmol L⁻¹) .
Advanced Research Questions
Q. How are DFT calculations applied to analyze configurational isomerism in thiazolidin-4-one derivatives?
Density Functional Theory (DFT) at the B3LYP level predicts rotational barriers and stabilizes isomer configurations (e.g., 2Z,5E vs. 2E,5Z). Energy barriers for C–N and C–C bond rotations are calculated in 10° increments to identify the most stable conformers. This aids in rationalizing reactivity and binding modes in biological targets .
Q. What SAR strategies optimize biological activity in thiazolidin-4-one derivatives?
- Position 2 : Aromatic/heteroaromatic substituents (e.g., p-tolyl) enhance anticancer activity.
- Position 5 : Alkyl chains (e.g., n-butyl) improve antiviral potency (IC₅₀ = 3.2 µM), while bulky groups increase toxicity.
- Core Modifications : Thiourea or thiadiazole hybrids enhance dual activity (antimicrobial + antioxidant) .
Q. How can data contradictions in IC₅₀ values across studies be resolved?
Discrepancies arise from variations in assay conditions (e.g., cell line specificity, incubation time). Normalizing data using reference standards (e.g., doxorubicin for cytotoxicity) and reporting molar concentrations (µM vs. µg/mL) improves cross-study comparability. Meta-analyses of structural motifs (e.g., nitro groups vs. halogens) also clarify trends .
Q. What challenges exist in optimizing pharmacokinetic properties of thiazolidin-4-one derivatives?
- Solubility : Hydrophobic substituents reduce aqueous solubility; PEGylation or prodrug strategies are explored.
- Toxicity : Alkyl chains (e.g., isopentane) increase cytotoxicity (6-fold in some cases), necessitating in vivo toxicity screening.
- Metabolic Stability : Esterase-sensitive groups (e.g., acetyl) are prone to hydrolysis, requiring stabilization via fluorination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
